

Spectroscopic Blueprint of 1-Deoxy-1-nitro-D-glucitol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Deoxy-1-nitro-D-glucitol

CAS No.: 14199-88-3

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This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of **1-deoxy-1-nitro-D-glucitol**, a nitro-sugar derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While a complete experimental dataset for this specific molecule is not readily available in the public domain, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to present a robust and predictive analytical framework.

Introduction

1-Deoxy-1-nitro-D-glucitol is a polyhydroxylated nitroalkane, a class of compounds with diverse biological activities. The introduction of a nitro group to a sugar alcohol backbone can significantly alter its chemical and physical properties, making it a valuable synthon for novel therapeutic agents. The synthesis of its enantiomer, 1-deoxy-1-nitro-L-glucitol, has been reported, highlighting the accessibility of this class of compounds.^[1] Accurate and

comprehensive structural characterization is paramount for its application, and this guide provides the spectroscopic roadmap for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For **1-deoxy-1-nitro-D-glucitol**, a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ^1H and ^{13}C NMR Spectral Data

The expected chemical shifts for **1-deoxy-1-nitro-D-glucitol** are predicted based on the known values for similar alditols and the electronic effects of the nitro and hydroxyl groups. The electron-withdrawing nature of the nitro group is expected to deshield the protons and carbon at the C1 position significantly. The ^1H and ^{13}C NMR spectra of peracetylated 1-deoxy-1-nitroheptitols provide a valuable reference for these predictions.[3]

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **1-Deoxy-1-nitro-D-glucitol** in D_2O

Position	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)	Multiplicity (^1H)	Key HMBC Correlations
H-1a, H-1b	~4.5 - 4.7	~75	dd, dd	C2, C3
H-2	~4.0 - 4.2	~72	m	C1, C3, C4
H-3	~3.7 - 3.9	~74	m	C1, C2, C4, C5
H-4	~3.6 - 3.8	~71	m	C2, C3, C5, C6
H-5	~3.8 - 4.0	~73	m	C3, C4, C6
H-6a, H-6b	~3.6 - 3.8	~64	dd, dd	C4, C5

Note: Chemical shifts are approximate and can be influenced by solvent and temperature.

Causality Behind Experimental Choices in NMR

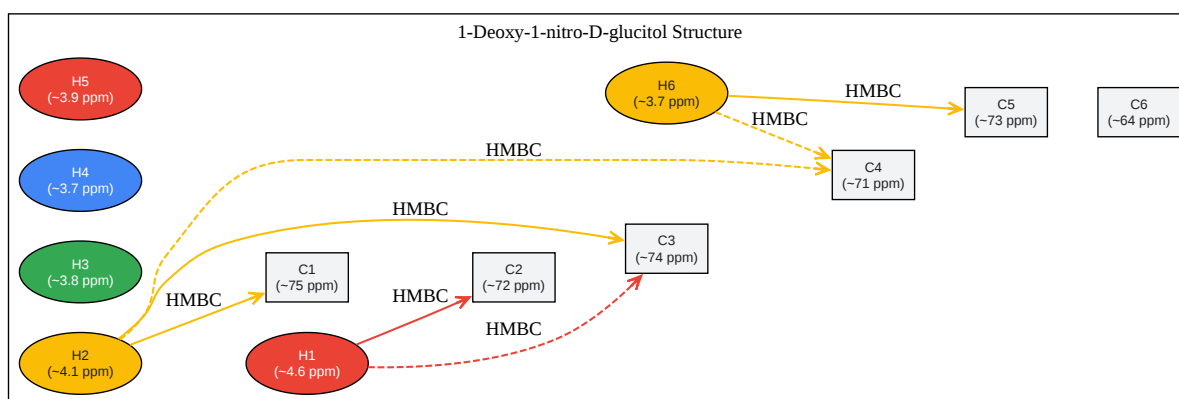
- ^1H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons and their immediate electronic environment. The integration of the signals would confirm the number of protons at each position. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the chiral centers.
- ^{13}C NMR: This experiment reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic structure, with the carbon attached to the nitro group (C1) expected to be significantly downfield.
- DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals of the glucitol backbone.
- COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations between adjacent carbons, allowing for the tracing of the entire carbon chain from H-1 to H-6.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon, providing a definitive link between the ^1H and ^{13}C assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity around the C1-nitro group and linking different parts of the molecule.

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of **1-deoxy-1-nitro-D-glucitol** in ~0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Data Acquisition: Acquire 1D ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
- Data Processing and Analysis: Process the acquired data using appropriate software. Assign the proton and carbon signals by systematically analyzing the 1D and 2D spectra.

Visualization of Key NMR Correlations



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Caption: Key predicted HMBC correlations for **1-deoxy-1-nitro-D-glucitol**.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of **1-deoxy-1-nitro-D-glucitol** will be dominated by the characteristic vibrations of the hydroxyl (O-H), carbon-hydrogen (C-H), and nitro (NO_2) groups.

Characteristic IR Absorption Bands

The most diagnostic signals in the IR spectrum will be the strong absorptions from the nitro group. The N-O stretching vibrations in nitroalkanes typically appear as two distinct, strong bands.^{[4][5]}

Table 2: Predicted IR Absorption Bands for **1-Deoxy-1-nitro-D-glucitol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3600 - 3200	Strong, Broad	O-H stretch (from the five hydroxyl groups)
2960 - 2850	Medium	C-H stretch (from the hexitol backbone)
~1550	Strong	Asymmetric NO ₂ stretch
~1365	Strong	Symmetric NO ₂ stretch
1470 - 1450	Medium	C-H bend (scissoring)
1150 - 1050	Strong	C-O stretch (from the hydroxyl groups)

Causality Behind Experimental Choices in IR

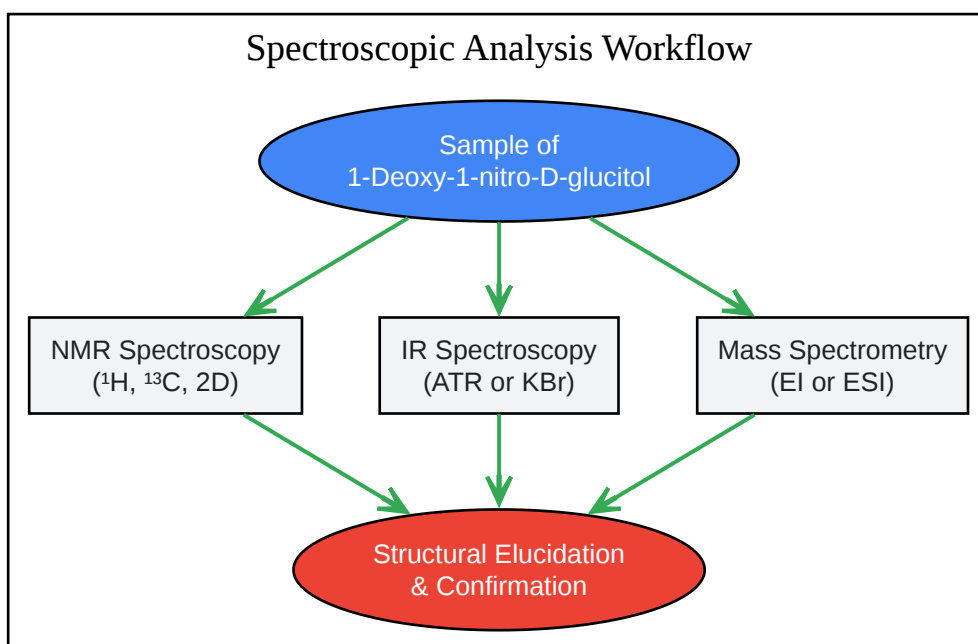
- **Attenuated Total Reflectance (ATR):** This is a common and convenient sampling technique for solid samples, requiring minimal sample preparation and providing high-quality spectra.
- **Potassium Bromide (KBr) Pellet:** This is a traditional method for obtaining IR spectra of solid samples. The sample is finely ground with KBr and pressed into a transparent disk. This method ensures that there are no solvent peaks to interfere with the spectrum.

Experimental Protocol for IR Analysis (ATR)

- **Sample Preparation:** Place a small amount of crystalline **1-deoxy-1-nitro-D-glucitol** directly onto the ATR crystal.
- **Instrument Setup:** Ensure the ATR crystal is clean before and after the measurement.

- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of the Spectroscopic Workflow



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Caption: A streamlined workflow for the complete spectroscopic characterization.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pathways

For **1-deoxy-1-nitro-D-glucitol** (Molecular Weight: 211.17 g/mol [6]), the mass spectrum is expected to show a molecular ion peak (or a protonated/sodiated molecule in the case of soft ionization techniques like ESI). The fragmentation of nitroalkanes often proceeds through the loss of the nitro group as either a nitrite anion (NO_2^-) or nitrous acid (HNO_2). [7][8]

Table 3: Predicted Fragment Ions in the Mass Spectrum of **1-Deoxy-1-nitro-D-glucitol**

m/z	Proposed Fragment
211	$[\text{M}]^+$ (Molecular Ion)
194	$[\text{M} - \text{OH}]^+$
193	$[\text{M} - \text{H}_2\text{O}]^+$
165	$[\text{M} - \text{NO}_2]^+$
164	$[\text{M} - \text{HNO}_2]^+$
Various	Further fragmentation through loss of water and small carbon-containing fragments

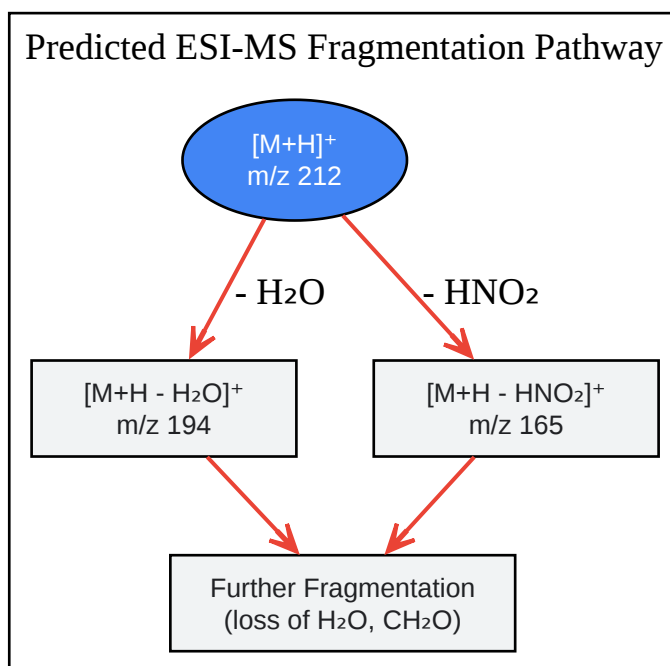
Causality Behind Experimental Choices in MS

- Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion may be weak or absent.
- Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules $[\text{M}+\text{H}]^+$ or adducts with cations like sodium $[\text{M}+\text{Na}]^+$. It is useful for determining the molecular weight with minimal fragmentation.
- High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the molecular formula.

Experimental Protocol for MS Analysis (ESI)

- Sample Preparation: Prepare a dilute solution of **1-deoxy-1-nitro-D-glucitol** in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either positive or negative ion mode to observe different adducts and fragments.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$) and any significant fragment ions. If using HRMS, determine the elemental composition of the observed ions.

Visualization of a Plausible Fragmentation Pathway



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Caption: A simplified representation of a likely fragmentation cascade.

Conclusion

The comprehensive spectroscopic analysis of **1-deoxy-1-nitro-D-glucitol**, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal

structural confirmation. While this guide is built upon predictive data and analysis of analogous structures, the outlined methodologies and expected spectral features offer a solid foundation for any researcher undertaking the characterization of this or related nitro-sugar compounds. The detailed protocols and the rationale behind the experimental choices are designed to empower scientists to obtain high-quality, reliable data, which is a critical step in the journey of drug discovery and development.

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